![molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6](/img/structure/B1296275.png)
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
Overview
Description
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic conditions . Another approach includes the reaction of 3-aminopyridine with methylhydrazine in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl
Biological Activity
1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 148.16 g/mol. The structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 3-position. This unique arrangement contributes to its pharmacological properties.
This compound primarily acts through interactions with various enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways that regulate processes such as cell growth, differentiation, and metabolism. The compound's mechanism involves:
- Enzyme Inhibition : It binds to the active sites of specific kinases, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, impacting cellular responses to stimuli.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in THP-1 and RAW264.7 cells, demonstrating significant antiproliferative effects on various cancer cell lines including A172 and U87MG .
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling Pathways : By modulating kinase activity, it can alter pathways involved in cell survival and death.
- Metabolic Regulation : It affects gene expression related to metabolic processes, potentially enhancing or inhibiting cellular energy production.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study on TBK1 Inhibition : A series of derivatives demonstrated varying degrees of TBK1 inhibition and antiproliferative activity across multiple cancer cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications to the pyrazolo-pyridine structure influenced biological activity .
- Kinase Interaction Studies : Research indicated that compounds within this class could interact with various kinases involved in cancer signaling pathways, suggesting their potential as therapeutic agents against tumors .
Data Tables
Compound Name | Molecular Formula | IC50 (nM) | Target Kinase | Cell Lines Tested |
---|---|---|---|---|
This compound | C7H8N4 | N/A | Various Kinases | A172, U87MG |
TBK1 Inhibitor Derivative | C7H8N4 | 0.2 | TBK1 | THP-1, RAW264.7 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exhibit promising anticancer properties. For instance, a study identified several derivatives as potent inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways. These compounds demonstrated significant selectivity and efficacy against various cancer cell lines .
Compound | Target Kinase | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | EGFR | 0.5 | A431 |
Compound B | VEGFR | 0.8 | HUVEC |
Compound C | PDGFR | 0.3 | NIH3T3 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives can inhibit neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of inflammatory cytokines and oxidative stress markers .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been documented. Research indicates that certain derivatives possess activity against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Derivative X | MRSA | 10 µg/mL |
Derivative Y | E. coli | 15 µg/mL |
Derivative Z | Pseudomonas aeruginosa | 12 µg/mL |
Material Science Applications
Beyond biomedical applications, this compound has been explored for its utility in material science, particularly in the development of novel catalysts and sensors. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .
Catalytic Activity
Recent studies have highlighted the use of this compound as a catalyst in organic synthesis reactions, demonstrating its effectiveness in promoting reactions under mild conditions while maintaining high selectivity and yield .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, a common method involves refluxing 1-methyl-1H-pyrazol-5-amine derivatives with bis(methylthio)acrylate esters in toluene using trifluoroacetic acid (TFA) as a catalyst. Key intermediates are purified via recrystallization and characterized by -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. Which spectroscopic techniques are essential for verifying the structure of pyrazolo[3,4-b]pyridine derivatives?
-NMR is critical for identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm and methyl groups at δ 2.5–3.5 ppm). -NMR confirms carbon frameworks, while IR spectroscopy detects NH stretches (~3400 cm) and C=N/C=C vibrations (1600–1500 cm). Mass spectrometry (HRMS) further validates molecular weight .
Q. What solvents and catalysts are optimal for pyrazolo[3,4-b]pyridine synthesis?
Anhydrous toluene or acetonitrile with TFA (10–30 mol%) is widely used for cyclocondensation. Polar aprotic solvents like DMF may enhance reactivity in nucleophilic substitutions. Catalytic TFA aids in protonating intermediates, facilitating ring closure .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
Low yields often arise from competing side reactions (e.g., dimerization). Mitigation strategies include:
- Temperature control : Refluxing at 110–120°C minimizes byproducts .
- Stoichiometric adjustments : Using a 1:1.2 molar ratio of amine to acrylate ester improves conversion .
- Catalyst optimization : Substituting TFA with p-toluenesulfonic acid (PTSA) may enhance regioselectivity .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies between solution-state NMR and solid-state X-ray structures may arise from dynamic effects (e.g., tautomerism). For example, NH protons in pyrazolo[3,4-b]pyridines can exhibit exchange broadening in NMR. Cross-validation with DFT calculations or variable-temperature NMR is recommended to resolve ambiguities .
Q. What strategies are effective for designing pyrazolo[3,4-b]pyridine analogs with enhanced bioactivity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position improves metabolic stability .
- Molecular docking : Prioritize modifications at the 3-amine position, which often interacts with hydrophobic pockets in target enzymes (e.g., kinases) .
- Structure-activity relationship (SAR) : Systematic variation of aryl/alkyl groups on the pyridine ring can optimize binding affinity .
Q. How can researchers validate the anti-inflammatory or antimicrobial activity of pyrazolo[3,4-b]pyridines?
- In vitro assays : Use LPS-induced TNF-α suppression in macrophages for anti-inflammatory screening. For antimicrobial activity, employ broth microdilution (MIC) against Gram-positive/negative strains .
- Control compounds : Compare with reference standards (e.g., ibuprofen for anti-inflammatory, ciprofloxacin for antimicrobial) to contextualize potency .
Q. What are the critical considerations for scaling up pyrazolo[3,4-b]pyridine synthesis from lab to pilot plant?
- Solvent recovery : Replace toluene with recyclable solvents (e.g., 2-MeTHF) to reduce waste.
- Catalyst recycling : Immobilize TFA on silica gel for reuse .
- Process safety : Monitor exothermicity during cyclocondensation to avoid thermal runaway .
Q. Data Contradiction and Reproducibility
Q. Why do synthetic yields vary across literature reports for similar pyrazolo[3,4-b]pyridine derivatives?
Variations often stem from subtle differences in:
- Reagent purity : Trace moisture in solvents or amines can deactivate catalysts .
- Heating methods : Microwave-assisted synthesis (e.g., 150°C, 30 min) may improve reproducibility vs. conventional reflux .
- Workup protocols : Premature quenching of reactions can lead to incomplete crystallization .
Q. How can computational methods aid in resolving ambiguities in reaction mechanisms?
Density functional theory (DFT) calculations can model transition states to identify favored pathways. For example, the TFA-catalyzed cyclocondensation likely proceeds via a six-membered cyclic intermediate, as shown by energy barriers in DFT studies .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBCCEDOUTZFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299003 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72583-83-6 | |
Record name | 72583-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.